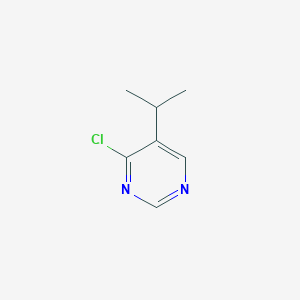

4-Chloro-5-isopropylpyrimidine

Descripción

Overview of Pyrimidine (B1678525) Scaffold in Organic and Medicinal Chemistry

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 3 positions. scispace.comnumberanalytics.com This fundamental structure is a critical component of all living cells. scispace.com The pyrimidine scaffold is most famously found in the nucleobases cytosine, thymine, and uracil, which are the essential building blocks of the nucleic acids DNA and RNA, responsible for storing and transmitting genetic information. numberanalytics.comwikipedia.orgresearchgate.net Beyond its role in genetics, the pyrimidine nucleus is also present in essential nutrients like thiamine (B1217682) (vitamin B1) and riboflavin. scispace.comresearchgate.netnih.gov

In the realm of medicinal chemistry, the pyrimidine scaffold is considered a "privileged" structure due to its synthetic accessibility and the ease with which it can be modified at its 2, 4, 5, and 6 positions. mdpi.comcore.ac.uk This versatility has allowed chemists to develop a vast array of therapeutic agents. mdpi.comcore.ac.uk Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, leading to their use as anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antihypertensive drugs. scispace.commdpi.comcore.ac.uk The ability of the pyrimidine ring to mimic the binding interactions of other aromatic systems, such as the phenyl group, further enhances its utility in drug design. mdpi.com Fused heterocyclic systems containing the pyrimidine ring, such as pyrazolo[3,4-d]pyrimidines, are also of significant interest as they can act as isosteres of the adenine (B156593) ring of ATP, enabling them to target the active sites of kinases, which are important in cancer therapy. nih.gov

The diverse applications of pyrimidine derivatives are highlighted in the table below.

| Category | Examples of Pyrimidine-Based Molecules | Biological Significance |

| Nucleic Acids | Cytosine, Thymine, Uracil | Essential components of DNA and RNA. wikipedia.orgresearchgate.net |

| Vitamins | Thiamine (B1), Riboflavin (B2), Folic Acid | Essential for various metabolic processes. scispace.comresearchgate.net |

| Synthetic Drugs | Zidovudine, Barbiturates, 5-Fluorouracil | Used in antiviral (HIV), sedative, and anticancer therapies, respectively. wikipedia.orgresearchgate.net |

| Agrochemicals | Pyrazophos | Used as a fungicide and insecticide. acs.org |

Historical Context of Pyrimidine Research

The history of pyrimidine chemistry dates back to the 19th century, even before the structure of the parent compound was fully understood. Although pyrimidine derivatives like alloxan (B1665706) and uric acid were known to chemists in the early 1800s, the first laboratory synthesis of a pyrimidine compound was not achieved until 1879, when Grimaux reported the preparation of barbituric acid. wikipedia.org

A systematic investigation into this class of compounds began in 1884 with the work of Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org It was Pinner who first proposed the name “pyrimidin” in 1885, drawing from the words "pyridine" and "amidine" to reflect its structural characteristics. wikipedia.orgumich.edu The parent, unsubstituted pyrimidine molecule was finally prepared in 1900 by Gabriel and Colman through the reduction of 2,4,6-trichloropyrimidine (B138864). wikipedia.org These foundational discoveries paved the way for understanding the structure of the nucleobases and the subsequent explosion of research into pyrimidine derivatives throughout the 20th century, leading to numerous applications in medicine and biology. researchgate.net

| Year | Milestone | Researcher(s) | Significance |

| 1776 | Isolation of Uric Acid | Scheele | Beginning of fused pyrimidine chemistry. scispace.com |

| 1879 | First laboratory synthesis of a pyrimidine | Grimaux | Preparation of barbituric acid. wikipedia.org |

| 1884 | Systematic study of pyrimidines begins | Pinner | Synthesized derivatives from ethyl acetoacetate and amidines. wikipedia.org |

| 1885 | Term "pyrimidine" coined | Pinner | Named for its relation to pyridine (B92270) and amidine. wikipedia.org |

| 1900 | First synthesis of the parent pyrimidine | Gabriel & Colman | Prepared from the reduction of 2,4,6-trichloropyrimidine. wikipedia.org |

Importance of Halogenated Pyrimidines in Synthetic Strategies

Halogenated pyrimidines are exceptionally valuable building blocks in organic synthesis. acs.org Because the pyrimidine ring is an electron-deficient aromatic system, it is susceptible to nucleophilic aromatic substitution (SNAr) reactions, a process that is significantly enhanced by the presence of halogen substituents. beilstein-journals.org These halogens act as excellent leaving groups, allowing for their displacement by a wide variety of nucleophiles, such as amines, thiols, and alkoxides. beilstein-journals.orgsmolecule.com

This reactivity is the cornerstone of many synthetic strategies aimed at creating libraries of highly functionalized pyrimidine derivatives for drug discovery and materials science. beilstein-journals.org By starting with a polyhalogenated pyrimidine scaffold, chemists can sequentially and regioselectively replace the halogen atoms to introduce different functional groups at specific positions on the ring. beilstein-journals.org For example, the differential reactivity of chlorine atoms at the C2, C4, and C6 positions of 2,4,6-trichloropyrimidine allows for controlled, stepwise substitutions to build complex molecular architectures. beilstein-journals.org This strategic approach is crucial for developing structure-activity relationships (SAR) in medicinal chemistry, where even small changes to the substitution pattern can dramatically alter a compound's biological activity. researchgate.net The utility of halogenated pyrimidines extends to modern cross-coupling reactions, like the Suzuki-Miyaura coupling, which further expands the range of possible molecular structures that can be synthesized. smolecule.com Halogenated heterocyclic compounds are therefore foundational components for the synthesis of complex drugs and natural products. rsc.org

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-5-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5(2)6-3-9-4-10-7(6)8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJKLBPLJOCNKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650946 | |

| Record name | 4-Chloro-5-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-32-8 | |

| Record name | 4-Chloro-5-(1-methylethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 4 Chloro 5 Isopropylpyrimidine

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring, being an electron-deficient heterocycle, is inherently susceptible to nucleophilic attack. The presence of a chloro group at the 4-position further activates the ring for such reactions, making this site a primary target for derivatization.

Reactivity at the Chloro-Substituted Position

The chlorine atom at the C4 position of 4-Chloro-5-isopropylpyrimidine is a labile leaving group, readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of diverse functionalities onto the pyrimidine scaffold. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly lowers the electron density at the carbon atoms, particularly at positions 2, 4, and 6, thereby facilitating nucleophilic aromatic substitution (SNAr) reactions.

The general mechanism for nucleophilic substitution at the 4-position involves the attack of a nucleophile on the carbon atom bearing the chlorine. This leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the ring. Subsequent expulsion of the chloride ion restores the aromaticity of the pyrimidine ring, yielding the substituted product.

Amination and Hydroxylation Reactions

Amination: The displacement of the 4-chloro substituent by various amines is a frequently employed transformation. Both primary and secondary amines can act as effective nucleophiles in this context, leading to the formation of 4-aminopyrimidine (B60600) derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The choice of solvent and reaction temperature can influence the reaction rate and yield. For instance, studies on related 4-chloropyrimidine (B154816) systems have demonstrated successful aminations in solvents like ethanol, isopropanol, or water, sometimes under acidic or basic conditions to modulate reactivity. libretexts.orgnih.gov While specific conditions for this compound are not extensively detailed in the available literature, the general principles of SNAr amination on chloropyrimidines are applicable. researchgate.netccspublishing.org.cn

Hydroxylation: The conversion of the 4-chloro group to a hydroxyl group can be achieved through reaction with a hydroxide (B78521) source. This transformation provides access to 4-hydroxypyrimidine (B43898) derivatives, which can exist in tautomeric equilibrium with their corresponding pyrimidin-4-one forms. The reaction is typically performed in an aqueous basic medium, such as an aqueous solution of sodium hydroxide or potassium hydroxide, often with heating. The direct hydrolysis of the chloro group underscores its character as a good leaving group in nucleophilic substitution reactions.

Electrophilic Substitution Reactions on the Pyrimidine Ring

In contrast to its high reactivity towards nucleophiles, the pyrimidine ring is generally resistant to electrophilic attack. The electron-withdrawing nature of the ring nitrogen atoms deactivates the carbon atoms towards electrophiles. However, the presence of activating substituents can facilitate electrophilic substitution.

Substitution at the 5-Position (least electron-deficient)

Among the carbon atoms of the pyrimidine ring, the C5 position is the most susceptible to electrophilic attack. This is because it is the least electron-deficient position, being meta to both ring nitrogens. While the isopropyl group at the 5-position is a weak activating group, electrophilic substitution on this compound is expected to be challenging and would likely require forcing conditions or the introduction of stronger activating groups on the ring. General studies on pyrimidine chemistry indicate that electrophilic substitution, when it occurs, preferentially takes place at the 5-position. ccspublishing.org.cn

Functionalization of the Isopropyl Group

The isopropyl group attached to the pyrimidine ring offers another site for chemical modification. Functionalization can potentially occur at the benzylic-like tertiary carbon or at the methyl groups.

Reactions involving the isopropyl group could proceed via free-radical mechanisms or through activation of the C-H bonds. For instance, radical-based C-H functionalization has been shown to be a viable method for introducing substituents onto electron-deficient heteroarenes. sigmaaldrich.com Additionally, methods for benzylic C-H functionalization, although more commonly applied to alkylbenzenes, could potentially be adapted for the isopropyl group on the pyrimidine ring, offering pathways to introduce hydroxyl, amino, or other functional groups. nih.govnih.govrsc.orgrsc.org However, specific examples of such functionalizations on this compound are not well-documented in the scientific literature.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The chloro substituent at the 4-position of the pyrimidine ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, is a prominent example. In this context, this compound can be coupled with various aryl- or vinylboronic acids or their esters in the presence of a palladium catalyst and a base. This reaction would lead to the formation of 4-aryl- or 4-vinyl-5-isopropylpyrimidines, significantly increasing the molecular complexity and providing access to a wide range of derivatives. While specific examples utilizing this compound are not extensively reported, the Suzuki-Miyaura coupling of other chloropyrimidines is a well-established synthetic methodology. nih.govchemrxiv.orglibretexts.orgresearchgate.net

The general catalytic cycle for the Suzuki-Miyaura reaction involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

The following table summarizes the expected products from Suzuki-Miyaura reactions with representative boronic acids:

| Boronic Acid Partner | Expected Product |

| Phenylboronic acid | 4-Phenyl-5-isopropylpyrimidine |

| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-5-isopropylpyrimidine |

| 3-Thienylboronic acid | 4-(Thiophen-3-yl)-5-isopropylpyrimidine |

| Vinylboronic acid | 4-Vinyl-5-isopropylpyrimidine |

Other palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling (with terminal alkynes) and the Buchwald-Hartwig amination (with amines), are also mechanistically plausible with this compound, further expanding its potential for derivatization. libretexts.orgwikipedia.orgorganic-chemistry.orglucp.net

Reactions with Organometallic Reagents (e.g., Grignard, Alkyllithium)

The reaction of this compound with organometallic reagents, such as Grignard (R-MgX) and alkyllithium (R-Li) compounds, is a cornerstone for creating new carbon-carbon bonds at the C4 position. adichemistry.comyoutube.com These reagents are characterized by a highly polarized carbon-metal bond, which imparts significant nucleophilic character and basicity to the carbon atom. youtube.comyoutube.com

The primary reaction pathway involves the nucleophilic substitution of the chloride ion. The nucleophilic carbon from the organometallic reagent attacks the electrophilic C4 carbon of the pyrimidine ring, leading to the displacement of the chloro group. This reaction must be conducted under anhydrous conditions, as organometallic reagents readily react with protic solvents like water, which would quench the reagent and halt the desired reaction. adichemistry.comyoutube.com

The general mechanism for a Grignard reagent with a chloropyrimidine involves the nucleophilic carbon of the Grignard reagent attacking the electron-deficient C4 carbon of the pyrimidine ring. youtube.com This addition is followed by the elimination of the magnesium halide and the chloride ion, resulting in the formation of a 4-alkyl- or 4-aryl-5-isopropylpyrimidine.

A similar reactivity is observed with alkyllithium reagents, which are generally more reactive than their Grignard counterparts. The reaction proceeds via a nucleophilic attack to yield the corresponding 4-substituted pyrimidine.

Table 1: Reactions of this compound with Organometallic Reagents

| Reagent Type | General Formula | Product Type | Reaction Description |

| Grignard Reagent | R-MgX | 4-Alkyl/Aryl-5-isopropylpyrimidine | Nucleophilic substitution of the C4-chloro group with an alkyl or aryl group. |

| Alkyllithium Reagent | R-Li | 4-Alkyl-5-isopropylpyrimidine | Nucleophilic substitution of the C4-chloro group with an alkyl group. |

Ring Transformations and Fused Pyrimidine Systems

Beyond simple substitution reactions at the C4 position, the pyrimidine ring of this compound can undergo more profound structural changes, including ring transformations and the construction of fused heterocyclic systems. nih.gov These transformations are critical for the synthesis of diverse and complex chemical scaffolds. researchgate.net

One significant pathway for ring transformation is the SN(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. wikipedia.orgacs.org This mechanism is particularly relevant in reactions with strong nucleophiles like metal amides. researchgate.net In this process, the nucleophile adds to an electrophilic carbon of the pyrimidine ring, initiating a ring-opening event to form an acyclic intermediate. This intermediate then undergoes a subsequent intramolecular cyclization to form a new heterocyclic ring. Isotope labeling studies have provided evidence for this mechanism by showing that one of the original ring's nitrogen atoms can be displaced by an external one during the reaction. wikipedia.org

Furthermore, this compound is a key building block for synthesizing fused pyrimidine systems, where another heterocyclic ring is annulated onto the pyrimidine core. nih.gov These fused systems, such as pyrazolo[3,4-d]pyrimidines and thiazolo[5,4-d]pyrimidines, are of significant interest in medicinal chemistry. nih.govmdpi.com The synthesis of these bicyclic heterocycles often involves a multi-step sequence starting from a substituted chloropyrimidine. For instance, reaction with a hydrazine (B178648) derivative can lead to the formation of a pyrazolo[3,4-d]pyrimidine core, while reaction with a sulfur-containing nucleophile can pave the way for a thiazolo[5,4-d]pyrimidine (B3050601) system. researchgate.netnih.govmdpi.com

The general strategy involves using the chloro-substituted pyrimidine as an electrophilic component that reacts with a bifunctional nucleophile. The initial reaction is typically a nucleophilic substitution of the chlorine atom, followed by an intramolecular cyclization and condensation reaction to form the second, fused ring.

Table 2: Formation of Fused Pyrimidine Systems

| Fused System | Precursors/Reagents | General Approach |

| Pyrazolo[3,4-d]pyrimidine | Hydrazine derivatives | Sequential substitution and intramolecular cyclization. researchgate.net |

| Thiazolo[5,4-d]pyrimidine | Amino-thiol derivatives | Condensation followed by cyclization. mdpi.com |

| Pyrido[2,3-d]pyrimidine | Amino-acrylate derivatives | Michael addition followed by intramolecular cyclization and aromatization. acs.org |

Spectroscopic and Computational Investigations of 4 Chloro 5 Isopropylpyrimidine and Its Analogs

Vibrational Spectroscopy Studies (FT-IR, FT-Raman)

Vibrational spectroscopy provides significant insights into the molecular structure and bonding of a compound. For the analog, 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra have been recorded and analyzed. These experimental findings were supported by quantum chemical calculations to assign the observed vibrational bands to specific molecular motions.

The vibrational wavenumbers were computed using Density Functional Theory (DFT), and these calculated values were used to assign the experimentally observed spectral bands. A potential energy distribution (PED) analysis was also conducted to further characterize the nature of the vibrational modes. The FT-IR spectrum was recorded on a DR/Jasco FT-IR 6300 spectrometer, while the FT-Raman spectrum was obtained using a Bruker RFS 100/s spectrometer.

Key vibrational bands for 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione are summarized in the table below. The assignments are based on DFT calculations, which show good agreement with the experimental data after applying a suitable scaling factor.

| Wavenumber (cm⁻¹) Experimental | Wavenumber (cm⁻¹) Calculated | Assignment |

| 3100 (FT-IR) | 3105 | N-H stretching |

| 3000 (FT-Raman) | 3010 | C-H stretching (pyrimidine ring) |

| 2970 (FT-IR) | 2975 | C-H stretching (isopropyl CH₃) |

| 1710 (FT-IR) | 1715 | C=O stretching |

| 1650 (FT-Raman) | 1655 | C=C stretching |

| 1450 (FT-IR) | 1455 | CH₃ asymmetric bending |

| 780 (FT-IR) | 785 | C-Cl stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the specific arrangement of atoms within a molecule. For the analog 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, both proton (¹H) and carbon-13 (¹³C) NMR spectra have been recorded in dimethyl sulfoxide-d₆ (DMSO-d₆).

The ¹H NMR spectrum shows distinct signals for the methyl protons of the isopropyl group, the methine proton of the isopropyl group, and the two N-H protons of the pyrimidine (B1678525) ring. The ¹³C NMR spectrum provides signals for the methyl and methine carbons of the isopropyl group, as well as the carbons of the pyrimidine ring, including the two carbonyl carbons.

Table of NMR Chemical Shifts (δ) in ppm for 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.14 | Doublet | -CH(CH₃ )₂ |

| ¹H | 2.51–2.63 | Multiplet | -CH (CH₃)₂ |

| ¹H | 11.22 | Singlet | NH |

| ¹H | 11.79 | Singlet | NH |

| ¹³C | 20.02 | - | -CH(C H₃)₂ |

| ¹³C | 26.52 | - | -C H(CH₃)₂ |

| ¹³C | 113.95 | - | C-5 |

| ¹³C | 140.95 | - | C-6 |

| ¹³C | 149.75 | - | C=O |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. While detailed fragmentation studies for 4-Chloro-5-isopropylpyrimidine are not extensively published, the molecular formula is established as C₇H₉ClN₂ synblock.com. This corresponds to a molecular weight of approximately 156.61 g/mol synblock.com.

For the related analog, 4-Chloro-5-isopropyl-2-methylpyrimidine, the molecular formula is C₈H₁₁ClN₂, with a molecular weight of 170.64 g/mol and an exact mass of 170.0610761 Da nih.gov. Typically, in electron impact mass spectrometry, chloro-substituted pyrimidines would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of ³⁵Cl and ³⁷Cl isotopes. Fragmentation might involve the loss of the chlorine atom, the isopropyl group, or cleavage of the pyrimidine ring.

X-ray Crystallography and Structural Elucidation

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of the analog 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione has been determined, revealing key structural details. The compound crystallizes in the monoclinic space group. nih.gov

Crystallographic Data for 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione nih.gov

| Parameter | Value |

|---|---|

| Formula | C₇H₉ClN₂O₂ |

| Molecular Weight | 188.61 |

| Crystal System | Monoclinic |

| a (Å) | 11.2244 (4) |

| b (Å) | 6.8288 (3) |

| c (Å) | 11.6641 (5) |

| β (°) | 104.577 (2) |

| Volume (ų) | 865.26 (6) |

The crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione is stabilized by a network of intermolecular interactions. Two adjacent molecules are linked via a pair of N—H⋯O intermolecular hydrogen bonds, forming inversion-related R₂²(8) dimers. nih.gov These dimers are further connected into chains through an additional N—H⋯O hydrogen bond and weaker C—H⋯O interactions. nih.gov

Furthermore, the crystal packing is reinforced by a weak π–π stacking interaction between adjacent pyrimidine-dione rings, which are arranged in a head-to-tail fashion. nih.gov The distance for this interaction is reported to be 3.6465 (10) Å, contributing to the formation of a three-dimensional network. nih.gov The molecular conformation is also stabilized by intramolecular C—H⋯O and C—H⋯Cl hydrogen bonds. nih.gov

The conformation of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione is characterized by the orientation of the isopropyl group relative to the pyrimidine ring. The isopropyl group is positioned nearly perpendicular to the plane of the pyrimidine ring. nih.gov This orientation is defined by specific torsion angles.

Key Torsion Angles for 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione nih.gov

| Torsion Angle | Value (°) |

|---|---|

| C3–C4–C5–C7 | -70.8 (3) |

Computational Chemistry (DFT)

Density Functional Theory (DFT) calculations have been instrumental in complementing experimental data for analogs of this compound. For 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, DFT calculations were performed using the B3LYP method with the 6-311++G(d,p) basis set to predict the molecular structure and vibrational wavenumbers. The optimized geometrical parameters obtained from these calculations were found to be in good agreement with the experimental data from X-ray diffraction. A scaling factor of 0.9613 was applied to the computed wavenumbers to achieve a better correlation with the experimental vibrational spectra.

For another analog, 2-Chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic Acid Methyl Ester, both Ab-initio (with the RHF/6-311G basis set) and DFT (with the B3LYP/6-311G basis set) calculations were carried out. The results indicated that the predicted geometry from these computational methods could accurately reproduce the experimentally determined structural parameters.

Geometry Optimization and Electronic Structure Calculations

The molecular structure of analogs of this compound has been elucidated using single-crystal X-ray diffraction and further investigated through computational methods. Density Functional Theory (DFT) and ab-initio calculations, specifically using the B3LYP/6-311G and RHF/6-311G basis sets, have been employed to predict the optimized geometry of these molecules.

These computational approaches have been shown to reproduce structural parameters with a high degree of accuracy. researchgate.net The calculations provide detailed information on bond lengths, bond angles, and torsion angles. For instance, in a closely related compound, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, the pyrimidine ring and the adjacent phenyl ring were found to be nearly co-planar. mdpi.com

Electronic structure calculations, such as the determination of Mullikan charge distributions, reveal the charge distribution across the molecule. These studies indicate that in similar pyrimidine derivatives, electronegative atoms like fluorine and nitrogen-rich regions significantly influence the electronic landscape, playing a key role in intermolecular interactions. researchgate.net

| Method | Basis Set | Primary Application |

|---|---|---|

| Density Functional Theory (DFT) | B3LYP/6-311G | Prediction of optimized molecular geometry and electronic properties. |

| Ab-initio (Hartree-Fock) | RHF/6-311G | Calculation of optimized geometry and Mullikan charge distributions. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (Egap), is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For pyrimidine derivatives, DFT calculations have been used to determine these energies. The analysis of a closely related analog showed that the calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. researchgate.net Molecules with a small HOMO-LUMO gap are generally more reactive. nih.gov In substituted pyrimidines, the presence of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the frontier orbitals and, consequently, the reactivity of the molecule. researchgate.net

| Term | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (Egap) | The energy difference between the HOMO and LUMO. | Characterizes chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding pattern within a molecule. scirp.org This method localizes the molecular orbitals into one-center (lone pair) and two-center (bond) regions, offering an intuitive chemical picture of electron distribution. researchgate.net The analysis involves examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs, where the stabilization energy (E2) associated with these interactions quantifies the extent of electron delocalization, also known as hyperconjugation. scirp.org

For pyrimidine-containing structures, NBO analysis can reveal important atomic and structural features. researchgate.net It helps to identify the hybridization of atoms, the nature of chemical bonds (sigma, pi), and the location of lone pairs, such as those on the nitrogen atoms of the pyrimidine ring. The interactions between these orbitals, for instance, the delocalization of a nitrogen lone pair into an adjacent anti-bonding orbital, are crucial for understanding the molecule's stability and electronic properties. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, typically using a color scale where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). uni-muenchen.deresearchgate.net

For a molecule like this compound, the MEP surface would be expected to show regions of high negative potential around the electronegative nitrogen and chlorine atoms. These sites would be the most likely points for electrophilic attack. Conversely, regions of positive potential would be located around the hydrogen atoms. This analysis provides a robust guide to assessing the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding. uni-muenchen.de

Reactivity Descriptors (e.g., Fukui functions)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors. Among the most important local reactivity descriptors are the Fukui functions, which indicate the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org

There are three main types of Fukui functions:

f+(r): For nucleophilic attack, identifying the sites most susceptible to gaining an electron.

f-(r): For electrophilic attack, identifying the sites most susceptible to losing an electron. nih.gov

f0(r): For radical attack.

By calculating these functions, one can predict the most reactive sites within this compound. For instance, the sites with the highest f+(r) value would be the most likely targets for a nucleophile, while sites with the highest f-(r) value would be favored for electrophilic attack. nih.gov This method allows for a more quantitative prediction of regioselectivity in chemical reactions compared to the qualitative MEP analysis.

Applications in Medicinal Chemistry and Drug Discovery Research

Anticancer and Antitumor Research

Enzyme Inhibition (e.g., DNA synthesis, COX-2)

While direct studies on the enzyme inhibitory activity of 4-chloro-5-isopropylpyrimidine are not extensively documented, its role as a precursor for potent enzyme inhibitors is significant. Pyrimidine (B1678525) derivatives are known to be effective inhibitors of various enzymes, including those involved in DNA synthesis and inflammation.

For instance, the pyrimidine structure is integral to the design of selective cyclooxygenase-2 (COX-2) inhibitors. researchgate.netmdpi.com COX-2 is an enzyme responsible for inflammation and pain. The development of pyrimidine-based COX-2 inhibitors has been a focus of research to create anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govrsc.orgnih.gov

Furthermore, pyrimidine analogs are a well-established class of compounds that interfere with nucleic acid synthesis, forming the basis of many antiviral and anticancer therapies. drugbank.com The structural similarity of pyrimidine derivatives to the natural bases of DNA and RNA allows them to be incorporated into these macromolecules or to inhibit the enzymes responsible for their synthesis, thereby halting cell replication.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For pyrimidine derivatives, SAR studies have revealed that the nature and position of substituents on the pyrimidine ring are critical for their pharmacological effects. nih.gov The 4-chloro group in this compound is a reactive site that allows for the introduction of various functional groups, making it a valuable tool in SAR studies to explore how different chemical modifications impact biological activity. mdpi.com These studies help in designing molecules with enhanced potency, selectivity, and pharmacokinetic properties.

Anti-inflammatory Activity

The pyrimidine nucleus is a common feature in many compounds with anti-inflammatory properties. nih.gov Derivatives synthesized from pyrimidine intermediates have been shown to exert their effects by inhibiting key inflammatory mediators. While the anti-inflammatory activity of this compound itself is not a primary area of investigation, its derivatives are explored for their potential to treat inflammatory conditions. Research in this area often focuses on the synthesis of novel pyrimidine-containing molecules and their subsequent evaluation in anti-inflammatory assays. nih.gov

Research in Neurodegenerative Diseases

The development of neuroprotective agents is a critical area of research, given the prevalence of neurodegenerative diseases like Parkinson's and Alzheimer's. While direct research linking this compound to neuroprotective activity is limited, the broader class of pyrimidine derivatives has been investigated for potential therapeutic applications in this field. The synthesis of novel compounds that can cross the blood-brain barrier and modulate targets within the central nervous system is an ongoing effort, and pyrimidine scaffolds are among the chemical structures being explored. nih.govrsc.org

Other Pharmacological Potentials

The chemical reactivity of this compound makes it a versatile starting material for the synthesis of compounds with a range of other potential therapeutic applications.

Antihypertensive Activity

Certain pyrimidine derivatives have been investigated for their potential as antihypertensive agents. nih.gov The synthesis of novel pyrimidine-based compounds that can modulate blood pressure is an active area of research. nih.govscispace.com These efforts often involve the chemical modification of the pyrimidine ring to optimize interaction with cardiovascular targets.

Antioxidant Activity

Pyrimidine derivatives have also been explored for their antioxidant properties. researchgate.net Antioxidants are molecules that can neutralize harmful free radicals in the body, which are implicated in a variety of diseases. The ability to synthesize a diverse range of pyrimidine derivatives allows for the screening of these compounds for their potential to act as antioxidants. nih.gov

Below is a data table summarizing the applications of pyrimidine derivatives, for which this compound can serve as a synthetic precursor.

| Pharmacological Application | Target/Mechanism of Action | Research Findings |

| Enzyme Inhibition | COX-2, DNA Synthesis Enzymes | Pyrimidine derivatives have been successfully designed as selective COX-2 inhibitors for anti-inflammatory effects. They also form a major class of antimetabolites that disrupt nucleic acid synthesis for antiviral and anticancer therapies. |

| Anti-inflammatory Activity | Inhibition of inflammatory mediators | Various synthetic pyrimidine analogs have demonstrated significant anti-inflammatory effects in preclinical studies. |

| Neurodegenerative Diseases | Neuroprotective mechanisms | The pyrimidine scaffold is being explored for the development of agents that can protect neurons from degeneration. |

| Antihypertensive Activity | Modulation of cardiovascular targets | Novel pyrimidine derivatives have shown promise in lowering blood pressure in experimental models. |

| Antioxidant Activity | Free radical scavenging | Certain pyrimidine-containing compounds have exhibited the ability to neutralize reactive oxygen species. |

Antimalarial Activity

The pyrimidine scaffold is a crucial pharmacophore in the development of antimalarial agents. While direct studies on the antimalarial activity of this compound are not extensively documented in publicly available research, the efficacy of various substituted pyrimidine derivatives against Plasmodium falciparum, the deadliest species of malaria parasite, has been well-established. Research into pyrimidine-based compounds has identified several derivatives with significant inhibitory effects on the parasite's life cycle.

The antimalarial properties of pyrimidine derivatives are often attributed to their ability to inhibit key parasitic enzymes. For instance, pyrimethamine, a well-known antimalarial drug, functions by inhibiting the dihydrofolate reductase (DHFR) enzyme, which is essential for the synthesis of nucleic acids in the parasite. The emergence of drug-resistant strains of P. falciparum has necessitated the development of new and effective antimalarials, with many research efforts focusing on novel pyrimidine analogs.

Recent studies have explored the antimalarial potential of various pyrimidine derivatives, revealing a range of potencies. For example, a series of 4-aminoquinoline-pyrimidine hybrids demonstrated promising in vitro and in vivo antimalarial activity. Similarly, other research has focused on synthesizing and evaluating novel pyrimidine compounds that target different stages of the parasite's life cycle or alternative enzymatic pathways to overcome existing resistance mechanisms. The structure-activity relationship (SAR) studies of these compounds often highlight the importance of specific substitutions on the pyrimidine ring for enhanced antimalarial efficacy.

| Compound/Derivative Series | Target/Strain | Reported Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine derivatives (F4 and F16) | P. falciparum (W2 strain, chloroquine-resistant) | 0.75 µM and 0.74 µM | nih.gov |

| PABA-substituted pyrimidine derivative (3f) | P. falciparum (Dd2 strain, chloroquine-resistant) | 4.71 µg/ml | nih.gov |

| PABA-substituted pyrimidine derivative (3f) | P. falciparum (3D7 strain, chloroquine-sensitive) | 5.26 µg/ml | nih.gov |

| 6-Chloro-2-arylvinylquinoline (Compound 29) | P. falciparum (Dd2 strain) | 4.8 ± 2.0 nM | nih.gov |

| N-substituted chloro-pyrazoline (Pyrazoline B) | P. falciparum 3D7 | 5.55 µM | ajol.info |

Molecular Docking Studies and Receptor Interactions

Molecular docking is a computational technique extensively used in drug discovery to predict the binding orientation and affinity of a small molecule to a target protein. In the context of antimalarial research, docking studies have been instrumental in elucidating the interactions between pyrimidine derivatives and their parasitic protein targets. These studies provide valuable insights into the mechanism of action and guide the rational design of more potent inhibitors.

Ligand-Protein Binding Interactions

For pyrimidine-based antimalarials, a primary target for molecular docking studies is the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme. Docking simulations of pyrimidine derivatives into the active site of PfDHFR have revealed key binding interactions responsible for their inhibitory activity. These interactions typically include:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring often act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active site of the target protein. For instance, studies on various pyrimidine inhibitors have shown hydrogen bonding with residues such as Asp54 and Ser108 in PfDHFR.

Pi-Pi Stacking and Pi-Cation Interactions: The aromatic nature of the pyrimidine ring allows for pi-pi stacking interactions with aromatic amino acid residues like phenylalanine and tyrosine. Additionally, pi-cation interactions can occur with positively charged residues. researchgate.net

| Compound Class | Target Protein | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Pyrimidine derivatives | Methionine aminopeptidase 1b (Metap1b) | Not specified | Peptide receptor, π-cation, hydrogen bonding |

| Pyrimidone derivatives | P. falciparum dihydroorotate dehydrogenase (PfDHODH) | Not specified | Inhibition of enzyme |

| 4-aminoquinoline-pyrimidine hybrids | Heme | Not specified | Heme binding |

Identification of Active Sites

Molecular docking studies are crucial for identifying and characterizing the active sites of target proteins. In the case of antimalarial pyrimidine derivatives, the primary active site of interest is the catalytic pocket of enzymes like PfDHFR and P. falciparum dihydroorotate dehydrogenase (PfDHODH). mdpi.com

The active site of PfDHFR is a well-defined cavity where the natural substrate, dihydrofolate, binds. Docking studies with pyrimidine inhibitors have precisely mapped the interactions within this site, showing how these molecules mimic the substrate and block the enzyme's function. The binding pocket is characterized by a combination of polar and nonpolar residues that accommodate the pyrimidine core and its substituents. The identification of these specific interactions allows for the strategic modification of the ligand to improve its binding affinity and selectivity for the parasite enzyme over the human counterpart, which is a critical aspect of drug design to minimize toxicity.

Applications in Agrochemical Research

Potential as Fungicides or Herbicides

There is no available scientific literature that evaluates the direct fungicidal or herbicidal properties of 4-Chloro-5-isopropylpyrimidine. Research in the field of agrochemicals has seen the development of numerous pyrimidine (B1678525) derivatives, some of which have become commercially successful products. However, the specific activity of this compound has not been the subject of published research. Studies on related compounds often involve modifying the core pyrimidine structure to enhance efficacy and spectrum of activity. Without dedicated research, any potential for this compound as a standalone agrochemical remains purely speculative.

Activity against Plant Pathogens

Consistent with the lack of data on its fungicidal potential, there are no published reports detailing the activity of this compound against specific plant pathogens. The process of identifying and characterizing the antifungal spectrum of a compound involves extensive in vitro and in vivo testing against a wide range of economically important fungal and oomycete pathogens. As no such studies have been published for this compound, there is no scientific basis to assess its efficacy in controlling plant diseases.

Analytical Methodologies for Pyrimidine Compounds in Research

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of pyrimidine (B1678525) derivatives from complex mixtures. creative-proteomics.compreprints.orgnih.gov The analysis of these compounds is frequently performed using reversed-phase HPLC. researchgate.net This method separates molecules based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For pyrimidine compounds, separations are commonly achieved using C8 and C18 silica (B1680970) gel columns. researchgate.net The mobile phase often consists of buffered aqueous solutions (e.g., phosphate (B84403) or acetate (B1210297) buffers at a pH of 5.0–7.5) mixed with an organic solvent like acetonitrile (B52724). researchgate.netcarlroth.com The separation can be performed under isocratic conditions (constant mobile phase composition) or gradient conditions (variable mobile phase composition) to optimize the resolution of complex samples. researchgate.net Detection is typically accomplished using UV-visible, fluorescence, or mass spectrometry detectors, which provide high sensitivity and selectivity. preprints.orgresearchgate.net

Table 1: Typical HPLC Parameters for Pyrimidine Analysis

| Parameter | Common Conditions | Reference |

|---|---|---|

| Column | Reversed-phase C8 or C18 silica gel, (7-30) cm length | researchgate.net |

| Mobile Phase | Phosphate or acetate buffer solutions (pH 5.0-7.5) with acetonitrile or methanol | researchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min | researchgate.net |

| Temperature | Room temperature | researchgate.net |

| Detection | UV-visible, Fluorescence, Mass Spectrometry (MS) | preprints.orgresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is particularly suitable for the analysis of volatile and thermally stable compounds. For non-volatile pyrimidine derivatives, a derivatization step is often required to increase their volatility for GC analysis. nih.gov

In GC-MS, the sample is vaporized and separated based on the compound's boiling point and interaction with the stationary phase within a capillary column. mdpi.com As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for highly confident identification by comparison to spectral libraries. aber.ac.uk GC-MS is a valuable complementary technique for metabolic flux analysis and the detection of low-abundance metabolites. creative-proteomics.com

Table 2: General GC-MS System Parameters

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) | scispace.com |

| Carrier Gas | Helium or Hydrogen | scispace.com |

| Injector Temperature | 250°C | scispace.com |

| Oven Program | Temperature gradient (e.g., 60°C to 240°C at 3°C/min) | scispace.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | nih.gov |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed compared to conventional HPLC. nih.gov This technique utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for much faster separations without sacrificing efficiency. nih.gov

UPLC-MS/MS is a particularly powerful tool for targeted metabolomics and the high-throughput analysis of purines and pyrimidines in biological samples. nih.govresearchgate.net Methods have been developed for the simultaneous determination of numerous pyrimidine metabolites in a single, rapid analysis, often with run times of 15 minutes or less. nih.govnih.gov The coupling with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, enabling precise quantification of analytes even at very low concentrations. plos.org

Table 3: Example UPLC-MS/MS Parameters for Pyrimidine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| LC System | Thermo UltiMate 3000LC or Waters ACQUITY UPLC | creative-proteomics.comnih.gov |

| Column | ACQUITY UPLC™ HSS T3 (1.8 µm, 2.1 mm x 100 mm) | nih.gov |

| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile | creative-proteomics.com |

| Flow Rate | 0.3 mL/min | creative-proteomics.comnih.gov |

| Column Temperature | 40°C | creative-proteomics.comnih.gov |

| Mass Spectrometer | Triple Quadrupole (QqQ) or Q Exactive | creative-proteomics.comnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative | nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative analysis of compounds. tifr.res.in It is often employed to monitor the progress of chemical reactions, identify compounds in a mixture by comparison with standards, or determine the purity of a substance. tifr.res.in

The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent like silica gel or cellulose (B213188) coated on a glass or plastic plate, and a mobile phase, which is a solvent or mixture of solvents. khanacademy.org After the sample is spotted onto the plate, the mobile phase moves up the stationary phase via capillary action, separating the components of the mixture based on their differential polarity and affinity for the stationary and mobile phases. khanacademy.org For pyrimidine derivatives, various solvent systems have been developed to achieve effective separation on cellulose plates. nih.govsci-hub.se Two-dimensional TLC, where the plate is developed sequentially in two different solvent systems at a 90-degree angle, can be used for enhanced separation of complex mixtures. nih.gov

Mass Spectrometry for Pyrimidine Metabolite Analysis

Mass Spectrometry (MS) is an indispensable tool for the analysis of pyrimidine metabolites due to its high sensitivity, specificity, and ability to provide structural information. creative-proteomics.com When coupled with a chromatographic separation technique like HPLC or UPLC, it allows for the precise identification and quantification of pyrimidines in complex biological matrices. researchgate.net

High-resolution mass spectrometers, such as Orbitrap and Time-of-Flight (TOF) instruments, provide highly accurate mass measurements, which aids in determining the elemental composition of unknown metabolites. creative-proteomics.com Triple quadrupole mass spectrometers are commonly used for targeted quantification in Multiple Reaction Monitoring (MRM) mode. creative-proteomics.com In MRM, a specific precursor ion is selected, fragmented, and a specific product ion is monitored. This highly selective process minimizes background interference and allows for accurate quantification, making it a gold standard for diagnosing inborn errors of pyrimidine metabolism. researchgate.netnih.gov

Table 4: Example MS/MS Transitions for Pyrimidine Metabolites

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| Uracil | Positive | 112.8 | 70 | basicmedicalkey.com |

| Thymine | Positive | 127 | 110.2 | basicmedicalkey.com |

| Orotic acid | Negative | 155 | 111 | nih.gov |

| Uridine | Positive | 245 | 113 | nih.gov |

| Cytidine | Positive | 244 | 112 | nih.gov |

Thermal Analysis Techniques (TGA, DSC) for Stability and Decomposition Studies

Thermal analysis techniques are used to measure the physical and chemical properties of materials as a function of temperature. tainstruments.com For pyrimidine compounds, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for assessing thermal stability and characterizing decomposition behavior. tainstruments.comscispace.com

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com It is used to detect thermal events such as melting, crystallization, and glass transitions. nih.gov For pyrimidine derivatives, DSC can determine the melting point and purity, and identify different polymorphic forms, which can have different physical properties. nih.govktu.edu Combining TGA and DSC provides a comprehensive thermal profile of a compound. tainstruments.com Studies on various pyrimidine derivatives have shown that their thermal stability is highly dependent on their specific structure and substitutions. researchgate.net

Table 5: Common Parameters for Thermal Analysis of Pyrimidines

| Parameter | Typical Condition | Reference |

|---|---|---|

| Technique | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | scispace.com |

| Heating Rate | 10°C/min | scispace.com |

| Atmosphere | Inert (e.g., Nitrogen) | scispace.com |

| Information Obtained (TGA) | Decomposition temperature range, % weight loss, thermal stability | researchgate.netresearchgate.net |

| Information Obtained (DSC) | Melting point, crystallization temperature, glass transition, polymorphism | nih.govktu.edu |

Future Directions and Emerging Research Areas

Development of Novel Synthetic Strategies

While established methods for synthesizing pyrimidine (B1678525) derivatives exist, the drive for greater efficiency, yield, and molecular diversity continues to fuel the development of new synthetic methodologies. Traditional methods have often been criticized for requiring harsh conditions, multiple steps, and generating significant waste. nih.gov Modern synthetic chemistry is moving towards more elegant and resourceful strategies.

One promising area is the use of C-H bond activation, a technique that allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. technologynetworks.com This approach can significantly shorten synthetic routes by bypassing the need for pre-functionalized starting materials, leading to a more step-economical process. technologynetworks.com For a compound like 4-Chloro-5-isopropylpyrimidine, this could mean novel ways to introduce additional substituents to the pyrimidine ring, creating libraries of new derivatives for biological screening.

Another emerging strategy involves cascade reactions, where multiple bond-forming events occur in a single pot. For instance, a cascade reaction of oxidative dehydrogenation, annulation, and oxidative aromatization has been reported for synthesizing pyrimidine derivatives from saturated ketones and amidines. nih.gov Such one-pot procedures are highly desirable as they reduce reaction time, minimize solvent use, and simplify purification processes. nih.gov Applying these innovative strategies to the synthesis of this compound and its analogs could provide rapid access to complex molecules that are of great interest in drug discovery. nih.gov

Targeted Drug Delivery Systems

The future of medicine lies in precision, and targeted drug delivery is a critical component of this paradigm shift. wikipedia.org This approach aims to deliver a therapeutic agent specifically to diseased cells or tissues, thereby increasing efficacy and minimizing side effects on healthy tissue. wikipedia.org Pyrimidine derivatives, due to their wide range of biological activities, are excellent candidates for use within these advanced systems. nih.govopenaccesspub.org

One application involves using pyrimidine-based compounds as the "payload" in antibody-drug conjugates (ADCs). In this model, a potent cytotoxic pyrimidine derivative could be attached to a monoclonal antibody that specifically recognizes a protein overexpressed on the surface of cancer cells. This ensures that the cytotoxic agent is released primarily at the tumor site.

Furthermore, nanotechnology offers new vehicles for delivery. Nanoparticles can be loaded with drugs and engineered to target specific areas of the body. wikipedia.org For pyrimidine-based drugs, encapsulation within nanoparticles could solve issues of poor solubility, protect the drug from degradation in the bloodstream, and control its release profile. The goal of these systems is to localize, prolong, and protect the drug's interaction with the target tissue, enhancing its therapeutic index. wikipedia.org Research into functionalizing this compound for attachment to targeting moieties like peptides or for encapsulation in nanoparticles is a burgeoning field. wikipedia.org

Green Chemistry Approaches in Pyrimidine Synthesis

The principles of green chemistry are increasingly influencing the design of chemical processes, aiming to reduce the environmental impact of synthesis. kuey.netresearchgate.net Traditional methods for pyrimidine synthesis often rely on volatile organic solvents and hazardous reagents. rasayanjournal.co.in In contrast, green chemistry promotes the use of safer alternatives and more efficient processes. kuey.net

Key green chemistry strategies applicable to pyrimidine synthesis include:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. kuey.netrasayanjournal.co.in

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can enhance reaction rates and yields, representing another energy-efficient method. nih.govrasayanjournal.co.in

Solvent-Free Reactions: Performing reactions in the absence of a solvent (or using environmentally benign solvents like water) minimizes the generation of toxic waste. kuey.netkuey.net This approach simplifies product separation and reduces environmental pollution. rasayanjournal.co.in

Use of Recyclable Catalysts: Employing heterogeneous or biocatalysts that can be easily recovered and reused makes the synthetic process more sustainable and cost-effective. kuey.netresearchgate.net

These methodologies not only offer environmental benefits but also align with economic goals by increasing efficiency and reducing waste. rasayanjournal.co.in The integration of these green principles into the synthesis of this compound is an active area of research, promising more sustainable production of this key intermediate. kuey.net

| Green Chemistry Technique | Key Advantages | Reference |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, purer products | rasayanjournal.co.in, kuey.net |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields | rasayanjournal.co.in, nih.gov |

| Solvent-Free Reactions | Minimized toxic waste, simplified separation | kuey.net, kuey.net |

| Recyclable Catalysts | Increased sustainability, cost-effectiveness | kuey.net, researchgate.net |

Advanced Computational Modeling for Structure-Function Prediction

The integration of computational tools into drug discovery has revolutionized the process of finding and optimizing new therapeutic agents. Advanced computational modeling allows researchers to predict how a molecule like this compound might interact with a biological target, thereby guiding synthetic efforts and reducing the need for costly and time-consuming laboratory experiments.

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. nih.govresearchgate.net For derivatives of this compound, docking studies can help identify which modifications are most likely to improve binding affinity to a specific enzyme or receptor, such as a kinase involved in cancer progression. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can identify the key structural features (e.g., steric bulk, electrostatic properties) that are critical for a molecule's function and can be used to predict the activity of new, unsynthesized compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into the stability of a protein-ligand complex. nih.gov This can help validate docking results and provide a more dynamic picture of the molecular interactions.

AI in Structure Prediction: Artificial intelligence tools like AlphaFold2 are providing highly accurate predictions of protein structures from their amino acid sequences. mdpi.com This allows researchers to perform computational studies on proteins for which no experimental structure exists, opening up a vast new landscape of potential drug targets for pyrimidine-based inhibitors. mdpi.com

These computational approaches enable a more rational design of novel drugs, and their application to derivatives of this compound is crucial for exploring its full therapeutic potential. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended to confirm the structural identity of 4-Chloro-5-isopropylpyrimidine?

- Methodological Answer :

- Use 1H and 13C NMR to identify proton and carbon environments, focusing on the pyrimidine ring (δ 8.5–9.0 ppm for aromatic protons) and isopropyl group (δ 1.2–1.4 ppm for methyl protons).

- Mass spectrometry (EI/ESI) should confirm the molecular ion peak at m/z 156.61 (C₇H₉ClN₂).

- Infrared spectroscopy (IR) can validate the C-Cl stretch (~550–600 cm⁻¹) and pyrimidine ring vibrations.

- For unambiguous confirmation, single-crystal X-ray diffraction with SHELX refinement is recommended, especially for resolving steric effects from the isopropyl group .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Nucleophilic substitution : React 5-isopropylpyrimidin-4-ol with POCl₃ or PCl₅ under anhydrous conditions (e.g., reflux in acetonitrile at 80–100°C for 6–12 hours).

- Intermediate isolation : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC or TLC.

- Yield optimization : Monitor reaction progress using LC-MS and adjust stoichiometry of chlorinating agents to minimize byproducts .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE Requirements :

| Equipment | Purpose |

|---|---|

| Nitrile gloves | Prevent dermal contact |

| Lab coat/goggles | Protect against splashes |

| Fume hood | Ensure ventilation |

- Waste disposal : Segregate halogenated waste and collaborate with certified disposal agencies to comply with environmental regulations.

- Emergency measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions of this compound be addressed?

- Methodological Answer :

- Electronic and steric analysis : The chlorine atom at position 4 is electron-withdrawing, directing nucleophiles to positions 2 or 6. Use DFT calculations (e.g., Gaussian) to model charge distribution.

- Directing groups : Introduce temporary protecting groups (e.g., Boc) to block undesired positions.

- Kinetic vs. thermodynamic control : Vary reaction temperature and solvent polarity (e.g., DMF vs. THF) to favor specific intermediates .

Q. What crystallographic challenges arise when resolving the structure of this compound, and how can they be mitigated?

- Methodological Answer :

- Crystal twinning : Common due to the isopropyl group’s conformational flexibility. Use SHELXD for twin detection and SHELXL for refinement with HKLF5 data format.

- Data resolution : Collect high-resolution data (≤0.8 Å) using synchrotron sources. Apply anisotropic displacement parameters for Cl and isopropyl carbons.

- Validation : Cross-check with PLATON’s ADDSYM to avoid overinterpretation of pseudo-symmetry .

Q. How can computational modeling predict the reactivity of this compound in drug discovery contexts?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target enzymes (e.g., kinases). Focus on the chlorine atom’s role in hydrophobic pocket binding.

- MD simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories.

- QSAR modeling : Corporate Hammett constants (σ) of substituents to predict electronic effects on bioactivity .

Q. What strategies are effective in minimizing byproducts during large-scale synthesis of this compound?

- Methodological Answer :

- Process optimization : Use flow chemistry to control exothermic reactions (e.g., POCl₃ addition).

- Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to enhance chlorination efficiency.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.